N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide
Description
N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties
Properties
IUPAC Name |
N-(1-benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c17-9-15(19)18(11-16(20)5-1-6-16)10-12-2-3-14-13(8-12)4-7-21-14/h2-4,7-8,20H,1,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLMYEVEGPUECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN(CC2=CC3=C(C=C2)OC=C3)C(=O)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halobenzaldehyde derivatives with malonic acid derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing various heterocyclic compounds.
Biology: The biological activities of benzofuran derivatives, including anti-tumor and antibacterial properties, make this compound a valuable tool in biological research. It can be used to study the mechanisms of action of these activities and to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored for its medicinal applications. It may be used in the development of drugs targeting various diseases, such as cancer and bacterial infections.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it a valuable component in various formulations.
Mechanism of Action
The mechanism by which N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Cyclobutylmethyl derivatives: Compounds containing the cyclobutylmethyl moiety may have comparable properties and applications.
Uniqueness: N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
